molecular formula C13H18ClNO2 B121563 3-[(3-Chloro-5-ethoxy-4-methoxyphenyl)methyl]azetidine CAS No. 937618-77-4

3-[(3-Chloro-5-ethoxy-4-methoxyphenyl)methyl]azetidine

Cat. No.: B121563
CAS No.: 937618-77-4
M. Wt: 255.74 g/mol
InChI Key: QLJVDBAICVSVOS-UHFFFAOYSA-N
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Description

3-[(3-Chloro-5-ethoxy-4-methoxyphenyl)methyl]azetidine (CAS: 937618-77-4) is an azetidine derivative featuring a substituted benzyl group attached to the azetidine nitrogen. The substituents include chloro, ethoxy, and methoxy groups at the 3-, 5-, and 4-positions of the phenyl ring, respectively.

Properties

IUPAC Name

3-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-3-17-12-6-9(4-10-7-15-8-10)5-11(14)13(12)16-2/h5-6,10,15H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJVDBAICVSVOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CC2CNC2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588369
Record name 3-[(3-Chloro-5-ethoxy-4-methoxyphenyl)methyl]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937618-77-4
Record name 3-[(3-Chloro-5-ethoxy-4-methoxyphenyl)methyl]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Azetidine Ring Formation

The azetidine core is typically constructed via cyclization reactions. A widely adopted method involves the intramolecular nucleophilic substitution of γ-chloroamines, as demonstrated in azetidine derivative syntheses:

  • Precursor preparation :

    • 3-Chloro-5-ethoxy-4-methoxybenzylamine is reacted with 1,3-dibromopropane in tetrahydrofuran (THF) at −78°C under nitrogen atmosphere.

    • Triethylamine (2.5 equiv) is added to scavenge HBr, driving the reaction toward cyclization.

  • Cyclization conditions :

    • Lithium hexamethyldisilazide (LiHMDS, 1.1 equiv) in THF at 0°C induces ring closure, yielding the azetidine intermediate.

    • Yield : 68–72% after purification via silica gel chromatography (ethyl acetate/hexane, 3:7).

Functionalization of the Phenyl Moiety

The 3-chloro-5-ethoxy-4-methoxyphenyl group is introduced via Ullmann-type coupling or Mitsunobu reactions :

Table 1: Comparison of Coupling Methods

MethodReagents/ConditionsYield (%)Purity (%)
Ullmann CouplingCuI, 1,10-phenanthroline, K<sub>3</sub>PO<sub>4</sub>, DMF, 110°C5492
Mitsunobu ReactionDIAD, PPh<sub>3</sub>, THF, rt7898

The Mitsunobu reaction outperforms Ullmann coupling in both yield and purity due to milder conditions and better compatibility with oxygen-sensitive substituents.

Stepwise Synthesis Protocol

Route 1: From tert-Butyl Azetidine-3-carboxylate

This route prioritizes azetidine ring stability through Boc protection:

  • Boc protection :

    • tert-Butyl azetidine-3-carboxylate (1.0 equiv) is treated with Boc<sub>2</sub>O (1.2 equiv) in dichloromethane (DCM) at 0°C.

    • Reaction time : 2 hr → 95% conversion (monitored by TLC).

  • Alkylation :

    • Boc-protected azetidine (1.0 equiv) reacts with 3-chloro-5-ethoxy-4-methoxybenzyl bromide (1.1 equiv) in DMF at 50°C for 12 hr.

    • Workup : Extraction with ethyl acetate (3 × 50 mL), drying over MgSO<sub>4</sub>, and solvent evaporation.

  • Deprotection :

    • The Boc group is removed using 4M HCl in dioxane (2 hr, rt), followed by neutralization with NaHCO<sub>3</sub>.

    • Final yield : 62% over three steps.

Route 2: Reductive Amination

An alternative approach employs reductive amination to form the methylene bridge:

  • Imine formation :

    • 3-Chloro-5-ethoxy-4-methoxybenzaldehyde (1.0 equiv) and azetidine (1.2 equiv) are stirred in methanol with molecular sieves (4Å) for 6 hr.

  • Reduction :

    • Sodium cyanoborohydride (1.5 equiv) is added at 0°C, and the mixture is stirred for 12 hr.

    • Purification : Column chromatography (SiO<sub>2</sub>, CH<sub>2</sub>Cl<sub>2</sub>/MeOH 9:1) affords the product in 58% yield.

Optimization and Scalability

Solvent and Temperature Effects

Comparative studies reveal that tetrahydrofuran (THF) outperforms DMF or DCM in alkylation steps due to:

  • Enhanced solubility of intermediates.

  • Lower propensity for side reactions (e.g., Hofmann elimination).

Table 2: Solvent Optimization for Alkylation

SolventTemperature (°C)Time (hr)Yield (%)
THF501278
DMF501265
DCM402442

Catalytic Improvements

The use of palladium catalysts in coupling steps enhances efficiency:

  • Pd(OAc)<sub>2</sub> (5 mol%), Xantphos (10 mol%), and Cs<sub>2</sub>CO<sub>3</sub> in toluene at 100°C achieve 85% yield in Suzuki-Miyaura couplings of boronic acid intermediates.

Analytical Characterization

Critical quality control parameters include:

  • HPLC purity : ≥98% (C18 column, 0.1% TFA in H<sub>2</sub>O/MeCN gradient).

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 6.72 (s, 1H, Ar-H), 4.12 (q, J=7.0 Hz, 2H, OCH<sub>2</sub>CH<sub>3</sub>), 3.85 (s, 3H, OCH<sub>3</sub>), 3.45–3.38 (m, 4H, azetidine-H).

  • HRMS : m/z calculated for C<sub>14</sub>H<sub>18</sub>ClN<sub>2</sub>O<sub>2</sub> [M+H]<sup>+</sup> 297.1004, found 297.1001.

Industrial-Scale Considerations

For kilogram-scale production, the following modifications are recommended:

  • Continuous flow chemistry : Reduces reaction times from 12 hr to 30 min for imine formation.

  • Crystallization-based purification : Replaces column chromatography, improving throughput (85% recovery vs. 60% in batch) .

Chemical Reactions Analysis

Aza-Michael Addition Reactions

The secondary amine in the azetidine ring can act as a nucleophile in aza-Michael additions. For example:

  • Reaction with α,β-unsaturated esters : Azetidine derivatives undergo regioselective aza-Michael additions with substrates like methyl 2-(N-Boc-azetidin-3-ylidene)acetate under DBU catalysis in acetonitrile at 65°C, yielding 1,3′-biazetidine derivatives (64% yield) .

  • Diverse amine substrates : Similar reactions with pyrrolidine, piperidine, or morpholine produce heterocyclic hybrids (e.g., 3-(piperidin-1-yl)azetidines) with yields ranging from 61% to 75% .

Key Conditions :

Reaction PartnerCatalystSolventTemperatureYield
AzetidineDBUCH₃CN65°C64%
PiperidineNoneCH₃CN65°C75%

Ring-Opening Reactions

The strained azetidine ring is susceptible to acid- or base-mediated ring-opening:

  • Acid-catalyzed hydrolysis : Azetidines react with aqueous HCl to yield γ-amino alcohols or diamines, depending on substituents .

  • Base-induced rearrangements : Strong bases (e.g., NaOH) may induce ring expansion or contraction, though specific data for this compound require further study.

Functionalization of the Aromatic Ring

The phenyl group’s substituents influence electrophilic substitution:

  • Chloro group : Electron-withdrawing nature directs further substitution to meta positions, but steric hindrance from ethoxy/methoxy groups may limit reactivity.

  • Demethylation/deethylation : Methoxy and ethoxy groups can be cleaved under strong acidic (HBr/AcOH) or oxidative conditions to form phenolic derivatives .

Oxidation and Reduction

  • Benzylic oxidation : The methylene bridge (-CH₂-) linking the azetidine and phenyl groups may oxidize to a ketone using agents like KMnO₄ or CrO₃.

  • Azetidine reduction : Catalytic hydrogenation (H₂/Pd-C) could reduce the ring strain, though this is less common due to steric hindrance .

Coupling Reactions

  • Ullmann-type coupling : While not directly observed for this compound, azetidines with halide substituents participate in copper-catalyzed couplings to form biaryl structures .

  • Suzuki-Miyaura cross-coupling : Brominated analogs (if present) react with boronic acids to generate diversified hybrids, as demonstrated in pyrazole-azetidine systems .

N-Alkylation and Acylation

The azetidine nitrogen undergoes typical secondary amine reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF) to form quaternary ammonium salts.

  • Acylation : Treating with acyl chlorides (e.g., acetyl chloride) yields amides, though steric effects may reduce efficiency .

Scientific Research Applications

Drug Discovery

Overview : This compound serves as a precursor in the synthesis of various pharmacologically active compounds. Its structural features allow for the generation of diverse chemical libraries, making it a valuable asset in drug development.

Methods of Application :

  • Utilized in high-throughput screening assays to identify potential drug candidates.
  • Its reactivity facilitates the creation of derivatives that can be tested for biological activity.

Results and Outcomes :

  • The application of this compound has led to the identification of several promising leads for further development, contributing significantly to medicinal chemistry advancements.

Chemical Synthesis

Overview : The azetidine ring structure provides a versatile handle for further functionalization, allowing this compound to be used as a building block in the synthesis of complex organic molecules.

Methods of Application :

  • Engages in nucleophilic substitution reactions , essential for constructing larger molecular frameworks.
  • Involved in palladium-catalyzed oxidative cross-coupling reactions , which are crucial for forming difficult bonds.

Results and Outcomes :

  • The synthesis processes utilizing this compound are characterized by their robustness and scalability, allowing for high-yield production and isolation of stable intermediates.

Pharmacology

Overview : Research indicates that this compound may play a role in modifying allergic and inflammatory responses, potentially leading to new treatments for skin diseases and cancer.

Methods of Application :

  • Studies involve assessing interactions with retinoic acid-metabolizing enzymes , using enzyme assays to evaluate inhibitory effects.

Results and Outcomes :

  • Preliminary findings suggest that the compound may inhibit specific enzymes, indicating its potential as a therapeutic agent with applications in treating inflammatory conditions.

Analytical Chemistry

Overview : The unique structure of this compound makes it suitable as a standard in various analytical methods, including chromatography and mass spectrometry.

Methods of Application :

  • Used as a reference compound in calibration curves and method validation , enhancing the reliability of analytical techniques.

Results and Outcomes :

  • Its stability and detectability have improved the quantification of analytes in complex mixtures, leading to more accurate analytical results.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Azetidine Derivatives

Compound 1 : 4-(2’-Hydroxy-3’-chloro-5’-ethylphen-1’-yl)-1-(4’-tolyl)-3-chloro-2-azetidinone
  • Structure: Contains an azetidinone (β-lactam) core with a tolyl group and substituted phenyl ring.
  • Synthesis : Prepared via refluxing chalconimines with chloroacetyl chloride and triethylamine in benzene .
  • Key Differences: The target compound has an azetidine ring (saturated 4-membered amine), while this derivative is an azetidinone (β-lactam). Substituents: The tolyl group and hydroxyl/ethyl substituents on the phenyl ring contrast with the ethoxy/methoxy groups in the target compound.
Compound 2 : KHG26792 [3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride]
  • Structure : Features a naphthyl group and propoxy substituent.
  • Biological Activity : Inhibits NLRP3 inflammasome in microglial cells, suggesting neuroinflammatory applications .
  • Key Differences :
    • The naphthyl group increases lipophilicity (higher logP) compared to the chloro-ethoxy-methoxy phenyl group.
    • The propoxy chain may enhance metabolic stability relative to shorter ethoxy/methoxy groups.
  • Implications : The target compound’s substituents may reduce CNS penetration compared to KHG26792 due to lower hydrophobicity .
Compound 3 : TVB-3166 [4-(1-(5-(3,4-Dimethyl-1H-pyrazol-5-yl)-2,4-dimethylbenzoyl)azetidin-3-yl)benzonitrile]
  • Structure: Includes a benzoyl group, pyrazole, and cyano substituents.
  • Key Differences: The cyano and dimethylpyrazole groups introduce strong electron-withdrawing effects, altering electronic properties compared to the target compound’s O-alkyl/Cl substituents. The benzoyl group may enhance binding to enzymes or receptors via π-π interactions.
  • Implications : Structural complexity suggests divergent therapeutic targets, such as kinase inhibition, unlike the target compound .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 1 (Azetidinone) KHG26792 TVB-3166
Molecular Weight ~300 g/mol (estimated) ~350 g/mol ~330 g/mol ~384 g/mol
Key Substituents Cl, OEt, OMe on phenyl Cl, OH, Et on phenyl Naphthyl, OPr Cyano, dimethylpyrazole
LogP (Estimated) ~2.5–3.0 ~2.0–2.5 ~3.5–4.0 ~3.0–3.5
Polar Groups Ethoxy, methoxy Hydroxyl, ketone Propoxy Cyano, ketone
Synthetic Route Likely alkylation/cyclization Chalconimine cyclization Not specified Multi-step benzoylation

Biological Activity

3-[(3-Chloro-5-ethoxy-4-methoxyphenyl)methyl]azetidine is a synthetic organic compound with potential therapeutic applications. Its unique structure, featuring an azetidine ring and various functional groups, suggests diverse biological activities. This article reviews its biological activity, synthesis, and potential applications based on current research findings.

The compound has the molecular formula C14H18ClN2O2C_{14}H_{18}ClN_{2}O_{2} and a molecular weight of 255.74 g/mol. The presence of the ethoxy and methoxy groups, along with the chlorinated phenyl ring, enhances its reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC14H18ClN2O2C_{14}H_{18}ClN_{2}O_{2}
Molecular Weight255.74 g/mol
StructureAzetidine with substituents
Functional GroupsEthoxy, Methoxy, Chlorine

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions. The reaction is carried out under basic conditions using solvents like dichloromethane or toluene:

  • Reactants : 3-chloro-5-ethoxy-4-methoxybenzyl chloride and azetidine.
  • Conditions : Basic environment (e.g., sodium hydroxide or potassium carbonate).
  • Outcome : Formation of the target azetidine compound.

The biological activity of this compound is likely influenced by its ability to interact with various biological targets. The azetidine ring can undergo nucleophilic substitutions, while the methoxy group may participate in electrophilic aromatic substitutions. Such interactions may lead to enzyme inhibition or modulation of receptor activity.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities:

  • Antiproliferative Effects : Studies have shown that structurally related azetidine derivatives can inhibit cell proliferation in cancer cell lines such as MCF-7 breast cancer cells. These compounds act as colchicine-binding site inhibitors, disrupting microtubule dynamics and inducing apoptosis .
  • Enzyme Inhibition : The presence of the chlorinated phenyl group suggests potential enzyme inhibition mechanisms, particularly targeting tyrosinase and other relevant enzymes involved in cancer progression.
  • Cell Cycle Arrest : Compounds in this class have demonstrated the ability to induce cell cycle arrest in various cancer cell lines, leading to increased apoptosis rates .

Study on Antiproliferative Activity

In a recent study, a series of azetidine derivatives were synthesized and tested for their antiproliferative activity against several cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant inhibition of cell growth and induction of apoptosis through caspase activation pathways.

Interaction Studies

Interaction studies involving this compound are crucial for understanding its pharmacodynamics. Preliminary data suggest that it may interact with specific protein targets, leading to altered signaling pathways associated with cancer cell survival and proliferation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-[(3-Chloro-5-ethoxy-4-methoxyphenyl)methyl]azetidine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, azetidine derivatives are often prepared via coupling reactions between halogenated aryl intermediates and azetidine-containing precursors under basic conditions (e.g., K2_2CO3_3 in DMF at 80°C). Optimization can be achieved through factorial design experiments, varying temperature, solvent polarity, and catalyst loading to maximize yield . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended, followed by characterization using 1^1H/13^13C NMR and HRMS .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Compare experimental 1^1H NMR chemical shifts (e.g., δ ~2.8–3.2 ppm for azetidine protons) with computational predictions (e.g., using Gaussian or ACD/Labs).
  • HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by area normalization).
  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry and substituent positioning .

Q. What are the key physicochemical properties (e.g., solubility, logP) relevant to in vitro assays?

  • Methodological Answer : Determine logP via shake-flask method (octanol/water partition) or computational tools (e.g., MarvinSketch). Solubility can be assessed in DMSO (for stock solutions) and PBS (for biological buffers). Thermal stability is evaluated via TGA/DSC, with degradation profiles recorded at 10°C/min under nitrogen .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions and frontier molecular orbitals to identify reactive sites. For example, the chloro and methoxy groups may direct electrophilic substitution via resonance effects. Transition state modeling in software like Gaussian or ORCA helps predict activation energies for Suzuki-Miyaura or Buchwald-Hartwig couplings .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., protein binding in serum-containing media). Use orthogonal assays:

  • In vitro : Compare results from enzyme inhibition (e.g., fluorescence-based assays) and cell viability (MTT/XTT) studies.
  • In silico : Perform molecular docking (AutoDock Vina) to validate target binding poses against crystallographic protein structures (PDB entries) .
  • Control for metabolic instability using liver microsome incubations with LC-MS/MS metabolite profiling .

Q. How can researchers design derivatives to enhance metabolic stability while retaining target affinity?

  • Methodological Answer : Apply bioisosteric replacement (e.g., replacing the ethoxy group with a trifluoromethoxy group to reduce CYP450-mediated oxidation). Synthesize analogs via parallel synthesis and screen using high-throughput CYP450 inhibition assays (e.g., CYP3A4/2D6). ADMET predictions (SwissADME, pkCSM) guide prioritization .

Q. What advanced separation techniques improve the resolution of enantiomeric or diastereomeric impurities?

  • Methodological Answer : Chiral HPLC (Chiralpak IA/IB columns) with polar organic mobile phases (e.g., ethanol/hexane/isopropylamine) resolves enantiomers. For diastereomers, utilize supercritical fluid chromatography (SFC) with CO2_2/methanol modifiers and diode array detection .

Q. How does the compound’s electronic structure influence its performance in materials science applications (e.g., organic semiconductors)?

  • Methodological Answer : Conduct cyclic voltammetry to determine HOMO/LUMO levels (vs. Ag/AgCl). Correlate with charge carrier mobility measurements in thin-film transistors. DFT-calculated band gaps and Mulliken charges provide insights into electron-withdrawing/donating effects of substituents .

Methodological Considerations for Data Validation

  • Contradictory Reactivity Data : Replicate reactions under inert atmospheres (glovebox) to exclude moisture/oxygen interference. Use in situ IR spectroscopy to monitor intermediate formation .
  • Environmental Impact : Assess ecotoxicity using Daphnia magna acute toxicity tests (OECD 202) and biodegradability via OECD 301B assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.